Ethyl 4-[(mercaptoacetyl)amino]benzoate
Overview
Description
Ethyl 4-aminobenzoate, also known as Benzocaine, is an organic compound used as a local anesthetic . It is a white to off-white crystalline solid .
Synthesis Analysis
The synthesis of Benzocaine involves the esterification of p-aminobenzoic acid with ethanol . This reaction is typically carried out in the presence of a strong acid, such as sulfuric acid, which acts as a catalyst .
Molecular Structure Analysis
The molecular formula of Benzocaine is C9H11NO2, and it has a molecular weight of 165.19 . The structure consists of an aromatic ring (benzene) with an amino group (-NH2) and an ethyl ester group (-COOC2H5) attached to it .
Chemical Reactions Analysis
Benzocaine can undergo various chemical reactions typical of esters and aromatic amines. For example, it can be hydrolyzed under acidic or basic conditions to yield p-aminobenzoic acid and ethanol .
Physical And Chemical Properties Analysis
Benzocaine is a solid at room temperature with a melting point of 88-90 °C . It is insoluble in water but soluble in alcohol, ether, and chloroform .
Scientific Research Applications
D-Amino Acid Oxidase Inhibition
Ethyl 4-[(mercaptoacetyl)amino]benzoate, as part of the chemical family of benzoates, has been studied for its potential role in psychiatric conditions. Specifically, sodium benzoate, a D-amino acid oxidase inhibitor, has shown promise in improving symptoms and cognitive functions in patients with schizophrenia and Alzheimer's disease. The research indicates that benzoate adjunct therapy could significantly improve a variety of symptom domains in patients with chronic schizophrenia, suggesting that D-amino acid oxidase inhibition could be a novel approach for drug development in treating such conditions (Lane et al., 2013), (Lin et al., 2017).
UV Filter Applications
Ethyl 4-[(mercaptoacetyl)amino]benzoate is structurally similar to other benzoate derivatives used in UV filters, like Uvinul A plus®. The human metabolism of these compounds after oral and dermal dosage has been studied, with the research revealing major urinary metabolites and providing insights into the systemic exposure levels of these UV filters (Stoeckelhuber et al., 2020).
Metabolite Markers for Occupational Exposure
Benzylmercapturic acid, a metabolite related to benzoate compounds, has been explored as a marker of occupational exposure to solvents like toluene. Studies have demonstrated a close correlation between the levels of benzylmercapturic acid in urine and the exposure to toluene, suggesting its utility in monitoring occupational exposure (Inoue et al., 2002), (Inoue et al., 2002).
Effects on Biochemical Parameters
The effects of benzoate compounds on various physiological parameters have also been studied. Research has indicated that food additives like sodium benzoate may have pronounced effects on liver and kidney function, protein and lipid profiles, as well as on thyroid and testosterone hormones. This highlights the importance of understanding the physiological impacts of these compounds (Helal et al., 2019).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-[(2-sulfanylacetyl)amino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-2-15-11(14)8-3-5-9(6-4-8)12-10(13)7-16/h3-6,16H,2,7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRWTNRJZGIRDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701272516 | |
Record name | Ethyl 4-[(2-mercaptoacetyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701272516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(mercaptoacetyl)amino]benzoate | |
CAS RN |
99254-22-5 | |
Record name | Ethyl 4-[(2-mercaptoacetyl)amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99254-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-[(2-mercaptoacetyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701272516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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